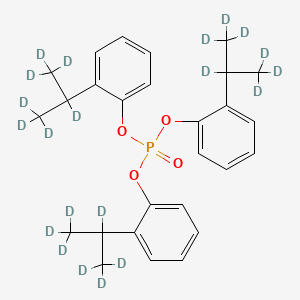

Tris(2-isopropylphenyl) phosphate-d21

Description

Properties

Molecular Formula |

C27H33O4P |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

tris[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl] phosphate |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,19D,20D,21D |

InChI Key |

LIPMRGQQBZJCTM-OBXWELKPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=CC=C3C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Catalyst : 5% Pd/C (0.1–0.3 mol% relative to substrate).

- Solvent : Deuterated toluene (C₇D₈) or tetrahydrofuran-d₈ (THF-d₈).

- Temperature : 80–120°C under 3–5 bar D₂ pressure.

- Duration : 48–72 hours for >95% deuterium incorporation.

Isotopic purity is validated via ²H NMR , showing characteristic peaks at δ 1.21–1.25 ppm (CD(CH₃)₂) and δ 7.15–7.35 ppm (aromatic H). Side products, such as mono- or di-deuterated isomers, are minimized by optimizing reaction time and catalyst loading.

Synthesis via Deuterated Propylene Oxide Alkylation

This method involves alkylating phenol-d₆ with deuterated propylene oxide, followed by phosphorylation using phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 2-Isopropylphenol-d₉

Step 2: Phosphorylation

- 2-Isopropylphenol-d₉ (3 mol equivalents) reacts with POCl₃ (1 mol equivalent) at 100–110°C.

- Excess phenol-d₆ is removed via vacuum distillation, yielding tris(2-isopropylphenyl) phosphate-d21 with 98% isotopic purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 89–93% | |

| Deuterium Incorporation | 99.2% (avg.) | |

| Purity (GC-MS) | >99.5% |

Post-Synthesis Deuteration via Hydrolysis-Reduction

For late-stage deuteration, the non-deuterated phosphate undergoes hydrolysis to release 2-isopropylphenol, which is then reduced with LiAlD₄.

- Hydrolysis : Tris(2-isopropylphenyl) phosphate is treated with NaOH (10% w/v) at 70°C for 2 hours, yielding 2-isopropylphenol.

- Reduction : The phenol intermediate reacts with LiAlD₄ in dry diethyl ether, replacing hydroxyl hydrogens with deuterium.

- Re-Phosphorylation : The deuterated phenol is recombined with POCl₃ under standard conditions.

Advantages :

Limitations :

Analytical Validation of Deuterated Products

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Absence of signals at δ 1.20–1.30 ppm (CH₃) confirms deuteration.

- ³¹P NMR : Single peak at δ -1.2 ppm (phosphate ester).

Comparative Analysis of Synthesis Routes

| Method | Yield | Isotopic Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Catalytic Deuteration | 89–93% | >95% | High | Industrial |

| Propylene Oxide Route | 90–95% | 99% | Moderate | Pilot-scale |

| Hydrolysis-Reduction | 65–72% | 98% | Low | Lab-scale |

Catalytic deuteration is preferred for large-scale production, while the propylene oxide method offers higher isotopic precision.

Challenges and Innovations

Chemical Reactions Analysis

Synthetic Pathways and Isotopic Labeling

T2IPPP-d21 is synthesized via nucleophilic substitution reactions, mirroring its non-deuterated counterpart. Key steps include:

-

Phosphorylation : Reaction of deuterated 2-isopropylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions .

-

Purification : Chromatographic separation (e.g., silica gel) to isolate the deuterated product from unreacted precursors .

Deuteration Strategy :

-

Deuterium is introduced at the isopropyl groups (C₃D₇) to maintain structural fidelity while enabling mass spectrometric differentiation .

Hydrolytic Stability

T2IPPP-d21 exhibits resistance to hydrolysis under neutral and acidic conditions but undergoes slow degradation in alkaline environments:

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) | Byproducts Identified | Source |

|---|---|---|---|---|

| pH 7 (25°C) | 0.0021 | 330 h | None detected | |

| pH 12 (25°C) | 0.038 | 18.2 h | 2-isopropylphenol-d7, PO₄³⁻ |

This stability aligns with its use in environmental matrices, where pH ranges from 4–9 .

Thermal Decomposition

Controlled pyrolysis studies reveal:

-

Primary Pathway : Cleavage of P–O bonds at ≥220°C, releasing deuterated 2-isopropylphenol and phosphoric acid derivatives .

-

Byproducts :

Photolytic Degradation

UV irradiation (λ = 254 nm) in aqueous solutions induces:

-

Direct Photolysis : Quantum yield of 0.014 ± 0.002 mol·Einstein⁻¹ .

-

Reactive Oxygen Species (ROS) : Accelerated degradation in the presence of TiO₂ nanoparticles (k = 0.12 h⁻¹ vs. 0.03 h⁻¹ without catalyst) .

Analytical Stability in Extraction Protocols

T2IPPP-d21 demonstrates robust recovery rates across sample preparation methods, validating its reliability as an internal standard:

| Matrix | Solvent System | Recovery (%) | RSD (%) | Source |

|---|---|---|---|---|

| Soil | Hexane:DCM (1:4) | 98.6 ± 3.3 | 3.3 | |

| Water | Methanol:ACN (1:1) | 102 ± 5.1 | 4.9 | |

| Biological Tissue | Acetone:Hexane (3:1) | 89.4 ± 4.8 | 5.4 |

Environmental Persistence

-

Bioaccumulation : Log Kow = 5.2 ± 0.3 , indicating moderate hydrophobicity and potential for lipid-phase accumulation.

-

Microbial Degradation : Limited mineralization (<10% over 30 days) in aerobic sludge .

Industrial and Regulatory Considerations

Scientific Research Applications

Tris(2-isopropylphenyl) phosphate-d21 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphate groups in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phosphate-containing drugs.

Industry: Applied in the development of flame retardants and plasticizers for various industrial products

Mechanism of Action

The mechanism of action of tris(2-isopropylphenyl) phosphate-d21 involves its interaction with molecular targets such as enzymes and receptors. The deuterium labeling allows for precise tracking of the compound’s behavior in biological systems, providing insights into its metabolic pathways and interactions. The phosphate group plays a crucial role in modulating the activity of enzymes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Phosphate Esters

a) Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)

- Structural Differences : TDPP features bulky tert-butyl groups at the 2- and 4-positions of the phenyl ring, whereas T2IPPP-d21 has smaller isopropyl groups at the 2-position.

- Physicochemical Properties :

- TDPP exhibits extremely low water solubility due to its hydrophobic tert-butyl substituents, whereas T2IPPP-d21 likely has moderate solubility influenced by the less sterically hindered isopropyl groups .

- TDPP is thermally stable and used in food-contact materials, while T2IPPP-d21’s applications are confined to analytical workflows .

b) Triphenyl Phosphate (TPHP)

- Structural Differences : TPHP lacks alkyl substituents, featuring three unmodified phenyl groups.

- Applications: TPHP is widely used as a flame retardant and plasticizer, whereas T2IPPP-d21 is non-reactive and serves as a detection aid .

- Environmental Impact : TPHP is more persistent in aquatic systems due to its lower biodegradability compared to alkyl-substituted analogs like T2IPPP .

Alkyl vs. Aryl Phosphate Esters

a) Tris(2-ethylhexyl) Phosphate (TEHP)

- Structural Differences : TEHP has long-chain 2-ethylhexyl groups, imparting high lipophilicity.

- Behavior in Analysis : TEHP-d51 (deuterated analog) is used similarly to T2IPPP-d21 but requires distinct chromatographic conditions due to its larger molecular weight (MW = 485.6 g/mol vs. ~368 g/mol for T2IPPP) .

- Environmental Mobility : TEHP’s long alkyl chains enhance adsorption to organic matter, whereas T2IPPP’s aryl groups may favor airborne particulate binding .

b) Tri-n-butyl Phosphate (TNBP)

Halogenated Phosphate Esters

a) Tris(2-chloroisopropyl) Phosphate (TCIPP)

- Structural Differences : TCIPP contains chlorine atoms, enhancing flame retardancy but increasing toxicity risks.

b) Tris(2,3-dibromopropyl) Phosphate (TDBPP)

- Structural Differences : Bromine substituents in TDBPP provide superior flame suppression but pose significant bioaccumulation risks.

- Regulatory Status: TDBPP is heavily restricted under 15 U.S.C. §2604 due to its carcinogenicity, unlike T2IPPP-d21 .

Deuterated Analogs in Mass Spectrometry

- T2IPPP-d21 vs. TMPP-d21 : Both are deuterated standards, but TMPP-d21 (tris(methylphenyl) phosphate-d21) has methyl substituents, resulting in shorter retention times than T2IPPP-d21 in reverse-phase HPLC .

- Detection Limits : Deuterated compounds like T2IPPP-d21 improve detection accuracy by eliminating background interference, with a typical limit of quantification (LOQ) < 0.1 ng/mL in environmental samples .

Key Data Tables

Table 1. Physicochemical Properties of Selected Phosphate Esters

| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L) | Log Kow | Primary Use |

|---|---|---|---|---|

| T2IPPP-d21 | ~368 | < 1 (estimated) | 5.8 | Analytical Standard |

| TDPP | 692.63 | < 0.01 | 9.2 | Polymer Stabilizer |

| TPHP | 326.28 | 1.2 | 4.7 | Flame Retardant |

| TEHP | 485.6 | 0.03 | 8.1 | Plasticizer |

| TCIPP | 327.57 | 4.5 | 2.9 | Flame Retardant |

Table 2. Regulatory Status of Comparable Compounds

| Compound | Regulatory Agency | Classification | Restrictions |

|---|---|---|---|

| T2IPPP-d21 | N/A | Internal Standard | None |

| TDBPP | EPA | Carcinogen | Banned in Consumer Goods |

| TCIPP | EPA | Potential Carcinogen | Use Limitations |

| TDPP | FDA | Food-Contact Material | Migration Limits |

Sources:

Biological Activity

Tris(2-isopropylphenyl) phosphate-d21 (TIPP-d21) is a chemical compound that has garnered attention due to its potential applications as a flame retardant, plasticizer, and additive in various industries, including electronics and automobiles. This article aims to explore the biological activity of TIPP-d21, focusing on its toxicological effects, metabolic pathways, and implications for human health and the environment.

- Chemical Formula : C27H33O4P

- CAS Number : 28108-99-8

- Molecular Weight : 447.53 g/mol

Structure

TIPP-d21 is an organophosphate ester characterized by its three isopropylphenyl groups attached to a phosphate backbone. This structure contributes to its biological activity and potential toxicity.

Toxicological Effects

Research indicates that TIPP-d21 and related compounds can induce various toxicological effects, particularly concerning reproductive and developmental health. Key findings include:

- Reproductive Toxicity : In studies involving pregnant rats, exposure to TIPP-d21 led to significant alterations in reproductive performance at doses as low as 10,000 ppm. Offspring exhibited reduced body weights and developmental delays, indicating sensitivity to prenatal exposure .

- Neurotoxicity : Metabolic pathways for TIPP-d21 suggest that it can produce neurotoxic metabolites. For instance, oxidative pathways can lead to the formation of cyclic phenyl saligenin phosphate, which has been associated with neurotoxic effects .

Metabolic Pathways

TIPP-d21 undergoes specific metabolic transformations in biological systems. The primary metabolic pathway involves hydrolysis, leading to the formation of isopropyl diphenyl phosphate (IDPP), which can further undergo oxidative reactions. These transformations may contribute to the observed toxicological effects .

Case Studies

- In Vivo Studies : A study on the effects of TIPP-d21 in rats demonstrated significant changes in organ weights and histopathological alterations at doses of 100 mg/kg bw/day and above. Notable findings included adrenal enlargement and liver hypertrophy .

- In Vitro Studies : Dermal absorption studies showed varying absorption rates for components of TIPP formulations, with rates ranging from 0.67 to 3.32 µg/cm²/hr for different components . Such studies help elucidate the potential for systemic exposure through skin contact.

Ecotoxicological Impact

The ecological risk posed by TIPP-d21 has been highlighted through studies on aquatic organisms. For example, exposure of Corbicula fluminea (a freshwater clam) to similar organophosphate compounds resulted in DNA damage and apoptosis, raising concerns about the environmental impact of these chemicals .

Data Summary

| Study Type | Findings | Dose Level |

|---|---|---|

| In Vivo | Reproductive toxicity; reduced body weights in offspring | ≥10,000 ppm |

| In Vivo | Organ weight changes; adrenal enlargement; liver hypertrophy | 100 mg/kg bw/day |

| In Vitro | Dermal absorption rates for TIPP components | 0.67–3.32 µg/cm²/hr |

| Ecotoxicology | Induction of DNA damage and apoptosis in C. fluminea | 20–2000 μg/L |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Tris(2-isopropylphenyl) phosphate-d21 in laboratory settings?

Methodological Answer:

- Synthesis : Deuterated analogs like this compound are typically synthesized via isotopic exchange reactions or by substituting hydrogen with deuterium in precursor molecules. For example, deuterated phosphates (e.g., Tri-iso-propyl-d₂₁-phosphine) are synthesized using deuterated reagents under controlled anhydrous conditions to ensure isotopic purity .

- Characterization :

- NMR Spectroscopy : Use -NMR to confirm deuterium substitution (absence of proton signals) and -NMR to verify phosphate integrity .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or GC-MS can confirm molecular weight and isotopic enrichment (e.g., 98 atom% D) .

- Elemental Analysis : Quantify deuterium content via combustion analysis or isotopic ratio mass spectrometry (IRMS) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and exothermic/endothermic transitions. Reference studies on structurally similar compounds (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) suggest thermal stability up to 200°C, but deuterated variants may exhibit altered kinetics .

- Chemical Stability : Test reactivity with oxidizers, acids, and bases under controlled conditions. For example, avoid exposure to strong oxidizing agents, which may degrade phosphate esters .

- Storage : Store in inert atmospheres (argon/nitrogen) at -20°C to prevent hydrolysis or isotopic exchange. Use amber glass vials to minimize photodegradation .

Q. What analytical techniques are optimal for identifying this compound in complex matrices?

Methodological Answer:

- Chromatography : Pair HPLC or UPLC with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Use deuterated internal standards to correct for matrix effects .

- Isomer Discrimination : Employ GC-MS with chiral columns to resolve structural isomers, as demonstrated in studies on Tris(chloropropyl) phosphate isomers .

- Spectroscopy : FTIR can identify P=O and P-O-C vibrational modes (e.g., 1250–1300 cm for phosphate esters) .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent hydrolysis experiments (e.g., pH 3–11) at 25–60°C, monitoring deuterium retention via LC-HRMS. Compare kinetics with non-deuterated analogs to assess isotope effects .

- Photolysis : Use simulated sunlight (e.g., Xenon arc lamps) to study UV-induced degradation. Identify byproducts (e.g., isopropylphenols) via HRMS and -NMR .

- Microbial Degradation : Perform soil/water microcosm experiments with -labeled variants to track mineralization pathways using stable isotope probing (SIP) .

Q. What computational approaches are effective for modeling the interactions of this compound with biological or environmental systems?

Methodological Answer:

- Quantum Chemistry : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict degradation intermediates. Software like Gaussian or ORCA is recommended .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., acetylcholinesterase) to assess bioaccumulation potential. Tools like GROMACS or AMBER are suitable .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict toxicity or environmental persistence based on deuterium substitution patterns .

Q. How can factorial design optimize the synthesis or application of this compound in experimental workflows?

Methodological Answer:

- Design of Experiments (DoE) : Use a central composite design (CCD) to optimize reaction parameters (e.g., temperature, reagent ratios). For example, vary deuterium source concentration (5–20 mol%) and reaction time (12–48 hours) to maximize isotopic purity .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. yield) using software like Minitab or Design-Expert .

- Sensitivity Analysis : Identify critical factors impacting deuterium retention using Pareto charts or ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.